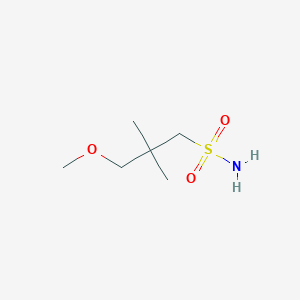
N-Fmoc-(+/-)-3-amino-pent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Fmoc-(+/-)-3-amino-pent-4-enoic acid” is a type of Fmoc-protected amino acid . The Fmoc group is a base-labile protecting group used in organic synthesis . It’s frequently used as a protecting group for amines .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy .Molecular Structure Analysis
The molecular formula of “this compound” is C21H21NO4 . The molecular weight is 351.4 g/mol .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 351.4 g/mol and a molecular formula of C21H21NO4 . It has a topological polar surface area of 75.6 Ų .Applications De Recherche Scientifique
Self-Assembly and Functional Materials Development
- Self-Assembly for Biomedical Applications : Fmoc-modified amino acids, including N-Fmoc-(+/-)-3-amino-pent-4-enoic acid, exhibit self-assembly properties due to the hydrophobicity and aromaticity of the Fmoc group. These properties have been harnessed for applications in cell cultivation, bio-templating, optical devices, drug delivery, catalysis, therapy, and as antibiotics. The self-organization of Fmoc-modified amino acids and short peptides is central to fabricating functional materials with applications in biomedicine (Tao et al., 2016).
Peptide Synthesis Enhancements
- Solid Phase Peptide Synthesis (SPPS) : The Fmoc group, integral to this compound, facilitates solid phase peptide synthesis (SPPS) by providing a protective group for amino acids. This method has seen significant advancements with various solid supports, linkages, and side-chain protecting groups, contributing to the synthesis of biologically active peptides and small proteins. Fmoc SPPS represents an "orthogonal" scheme allowing diverse bioorganic chemistry applications (Fields & Noble, 2009).
Antibacterial Composite Materials
- Antibacterial and Anti-inflammatory Applications : Fmoc-decorated self-assembling building blocks, including those based on this compound, have been developed for antibacterial and anti-inflammatory purposes. These materials, through the incorporation of nanoassemblies, inhibit bacterial growth without being cytotoxic to mammalian cells, highlighting their potential in biomedical material development (Schnaider et al., 2019).
Advanced Synthesis Techniques
- Asymmetric Synthesis : A practical asymmetric synthesis approach for an N-Fmoc derivative of (S)-2-amino-4,4,4-trifluorobutanoic acid showcases the versatility of Fmoc-protected amino acids in producing enantiomerically pure compounds. This method emphasizes the Fmoc group's utility in facilitating high-precision synthetic chemistry, relevant for producing specific amino acid derivatives at scale (Mei et al., 2019).
Mécanisme D'action
Target of Action
The compound is a derivative of amino acids and is likely to interact with proteins or enzymes in the body, influencing their function .
Mode of Action
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can protect amines during peptide synthesis, preventing unwanted side reactions . The Fmoc group is removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-Fmoc-(+/-)-3-amino-pent-4-enoic acid. For example, the Fmoc group is base-labile, meaning it can be removed in a basic environment .
Orientations Futures
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, we have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers .
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,13,18H,1,11-12H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBDBKDNFRXZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B2861180.png)
![4,6-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2861183.png)
![(E)-N'-[4-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2861184.png)




![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2861191.png)

![1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2861194.png)
